2-Amino-5-iodonicotinic acid

CAS No.: 54400-30-5

Cat. No.: VC2551793

Molecular Formula: C6H5IN2O2

Molecular Weight: 264.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54400-30-5 |

|---|---|

| Molecular Formula | C6H5IN2O2 |

| Molecular Weight | 264.02 g/mol |

| IUPAC Name | 2-amino-5-iodopyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C6H5IN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11) |

| Standard InChI Key | XEJZAMUIUDIMNL-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1C(=O)O)N)I |

| Canonical SMILES | C1=C(C=NC(=C1C(=O)O)N)I |

Introduction

Chemical Properties and Structure

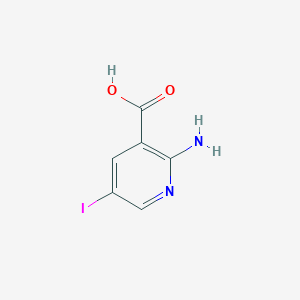

2-Amino-5-iodonicotinic acid (C₆H₅IN₂O₂) is a substituted pyridine with three key functional groups: an amino group at position 2, an iodo substituent at position 5, and a carboxylic acid moiety at position 3. The compound is registered with CAS number 54400-30-5 and has a molecular weight of 264.02 g/mol .

Physical and Chemical Properties

The compound typically appears as an orange to brown powder with a density of approximately 2.208 g/cm³. It exhibits moderate lipophilicity with a calculated LogP value of 1.54780, suggesting a balance between hydrophilic and lipophilic properties that may contribute to its pharmaceutical relevance .

Table 1: Key physicochemical properties of 2-Amino-5-iodonicotinic acid

| Property | Value |

|---|---|

| IUPAC Name | 2-amino-5-iodopyridine-3-carboxylic acid |

| Molecular Formula | C₆H₅IN₂O₂ |

| Molecular Weight | 264.02 g/mol |

| Appearance | Orange to brown powder |

| Density | 2.208 g/cm³ |

| LogP | 1.54780 |

| CAS Number | 54400-30-5 |

Structural Identifiers

The compound can be represented by several chemical identifiers that assist in database searching and structure recognition. The canonical SMILES notation is C1=C(C(=NC=C1I)N)C(=O)O, while the InChI identifier is InChI=1S/C6H5IN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11) . These structural representations help in computational analysis and database querying of the compound.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 2-Amino-5-iodonicotinic acid and related compounds, showcasing the importance of this molecule in organic synthesis.

Iodination of 2-Aminopyridine Derivatives

One of the primary methods for synthesizing 2-Amino-5-iodonicotinic acid involves the iodination of 2-aminopyridine derivatives. According to patent literature, the process begins with dissolving 2-aminopyridine in water, followed by controlled addition of iodine in multiple batches under stirring and temperature regulation .

The key steps in this synthesis involve:

-

Dissolving 2-aminopyridine in water

-

Adding iodine in 3-5 batches under stirring

-

Maintaining temperature between 80-90°C during heat preservation

-

Adding hydrogen peroxide dropwise after heat preservation

The molar ratio of 2-aminopyridine to iodine to hydrogen peroxide is typically 1:1-1.2:0.3-1.2, with a mass ratio of 2-aminopyridine to water of 1:2-8. This method offers a practical approach for industrial-scale production.

Synthesis via Bromination and Iodination

Another approach involves a two-step process starting with bromination followed by iodination. This method, particularly useful for synthesizing related compounds like 2-amino-5-bromo-3-iodopyridine, demonstrates the versatility of halogenation strategies in pyridine chemistry .

The process typically proceeds through:

-

Bromination using N-bromosuccinimide (NBS) in acetone

-

Subsequent iodination using potassium iodide and potassium iodate under acidic conditions

-

Control of reaction temperature and time to optimize yield and minimize side products

Research findings indicate that maintaining specific temperature ranges (around 10°C for bromination and 100°C for iodination) is crucial for achieving high yields and product purity .

One-Pot Synthesis Strategies

Modern synthetic approaches aim to streamline the synthesis through one-pot methodologies. Research published in the Journal of Organic Chemistry describes a one-pot, two-stage synthesis-functionalization protocol applicable to various heterocyclic compounds including pyridine derivatives .

This method demonstrates several advantages:

For 2-amino-5-iodonicotinic acid and related compounds, the one-pot approach involves coordinated sequence of reactions within the same vessel, saving time and resources while minimizing waste.

Analytical Characterization

The definitive identification and purity assessment of 2-Amino-5-iodonicotinic acid relies on various analytical techniques that provide complementary structural information.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for structural elucidation. While specific NMR data for 2-Amino-5-iodonicotinic acid is limited in the literature, related compounds show characteristic patterns. For instance, similar iodinated pyridine derivatives exhibit distinct signals for aromatic protons in the downfield region (δ 7.5-8.5 ppm), with amino protons appearing as broad singlets at approximately δ 6.7-6.9 ppm .

Infrared (IR) spectroscopy provides complementary information about functional groups, with characteristic bands for:

-

N-H stretching (amino group): 3300-3500 cm⁻¹

-

C=O stretching (carboxylic acid): 1700-1725 cm⁻¹

-

C=N and C=C stretching (pyridine ring): 1400-1600 cm⁻¹

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) represents the standard method for purity assessment and quantitative analysis. Typical conditions employ C18 reversed-phase columns with mobile phases consisting of acetate buffer/methanol mixtures (commonly 80:20) at flow rates of approximately 1 mL/min, with UV detection at 254 nm .

Mass spectrometry provides definitive molecular weight confirmation, with the protonated molecular ion [M+H]⁺ appearing at m/z 265, corresponding to the monoisotopic mass of 263.94 .

Applications in Research and Development

2-Amino-5-iodonicotinic acid has demonstrated significant utility across various research domains, particularly in pharmaceutical development and organic synthesis.

Pharmaceutical Intermediates

The compound serves as a valuable building block in the synthesis of pharmaceutical agents. Its structural features—particularly the amino group, iodo substituent, and carboxylic acid—provide versatile handles for chemical diversification through various transformations:

-

Amide coupling reactions utilizing the carboxylic acid

-

Metal-catalyzed cross-coupling reactions exploiting the iodo substituent

-

Nucleophilic substitution or addition reactions involving the amino group

These transformations enable the construction of complex molecular architectures relevant to drug discovery .

Palladium-Catalyzed Cross-Coupling Applications

The iodo substituent at position 5 makes 2-Amino-5-iodonicotinic acid particularly valuable in palladium-catalyzed transformations. Research published in peer-reviewed journals highlights its potential in C-N cross-coupling reactions, which represent powerful methods for constructing carbon-nitrogen bonds in pharmaceutical synthesis .

The applications include:

-

Synthesis of anilines and aniline derivatives

-

Construction of nitrogen-containing heterocycles

-

Formation of complex bioactive molecules with amine functionalities

Heterocyclic Chemistry

The compound plays a significant role in heterocyclic chemistry, particularly in the synthesis of oxadiazoles and related nitrogen-containing heterocycles. Recent research demonstrates its utility in a one-pot synthesis-functionalization strategy for streamlined creation of 2,5-disubstituted 1,3,4-oxadiazoles .

These heterocycles have garnered attention due to their broad spectrum of biological activities, including:

-

Anticancer properties

-

Antimicrobial effects

-

Anti-inflammatory activity

-

Antiviral potential

| Compound Type | Cancer Cell Line | Activity Range (GI₅₀) | Selectivity Index |

|---|---|---|---|

| Amino-quinolones | SKOV-3 | 13-38 μM | 1-4 |

| Modified pyridine derivatives | SKOV-3 | 17-25 μM | 2-5 |

| Pyridine-carboxylic acid derivatives | Various | 10-40 μM | Variable |

Role in Purine Nucleotide Biosynthesis Inhibition

Research indicates that certain pyridyl substituted compounds, structurally related to 2-Amino-5-iodonicotinic acid, demonstrate inhibitory effects on de novo purine nucleotide biosynthesis. Specifically, some derivatives act as inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) .

This inhibition mechanism represents a significant therapeutic strategy, as disruption of purine biosynthesis can selectively target rapidly dividing cells, such as cancer cells, with potential applications in oncology.

Future Research Directions

The versatility of 2-Amino-5-iodonicotinic acid suggests several promising avenues for future research and development.

Synthetic Methodology Enhancement

Continued refinement of synthetic methods may focus on:

-

Development of greener, more sustainable approaches

-

Exploration of metal-free catalytic systems

-

Application of flow chemistry for continuous production

-

Stereoselective transformations of the core structure

Medicinal Chemistry Applications

The structural features of 2-Amino-5-iodonicotinic acid position it as an attractive scaffold for medicinal chemistry exploration:

-

Structure-activity relationship studies focusing on the amino and carboxylic acid groups

-

Investigation of metal complexes for potential biological activity

-

Development of targeted drug delivery systems incorporating the core structure

-

Exploration of prodrug approaches utilizing the carboxylic acid functionality

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume